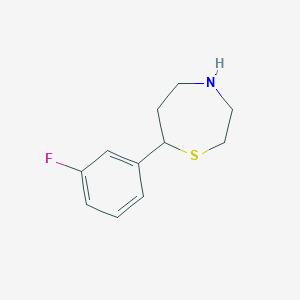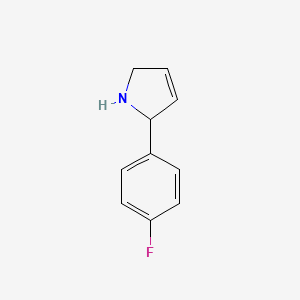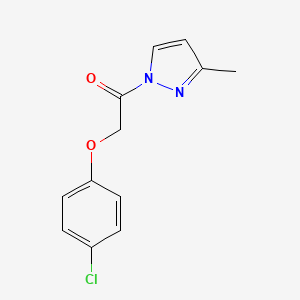
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is a complex organic compound that features a cyclohexyl ring substituted with an amide and carbamate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of an amine with a carboxylic acid derivative to form the amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing the amide and carbamate groups. This step may involve protecting group strategies to ensure selective reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amine with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carbamate functional groups.
Reduction: Reduction reactions can target the carbonyl groups in the amide and carbamate, potentially converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives such as carboxylic acids or N-oxides.
Reduction: Reduced products may include primary or secondary amines.
Substitution: Substituted carbamates with different alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide and carbamate groups could form hydrogen bonds or other interactions with the active sites of these targets, influencing their function.
相似化合物的比较
Similar Compounds
- (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
- (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)carbamate
Uniqueness
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
属性
分子式 |
C18H35N3O3 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-10-8-13(9-11-14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22) |
InChI 键 |
ZGUQEAYRRWXYIK-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


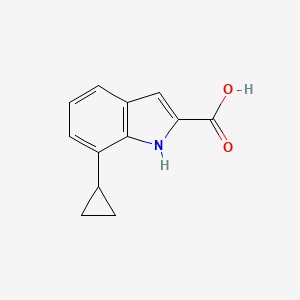
![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
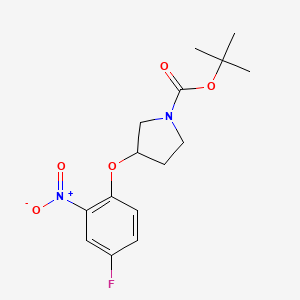
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)
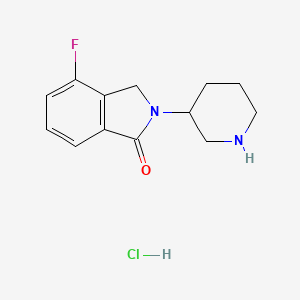
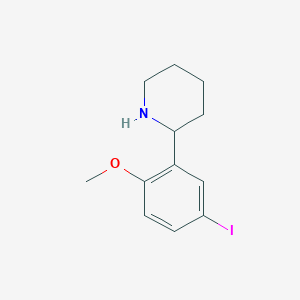
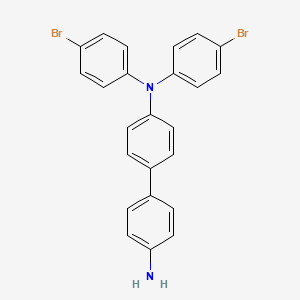
![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
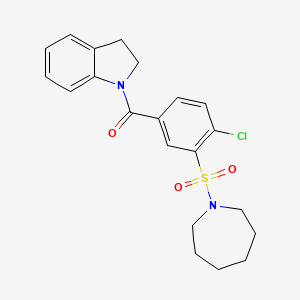
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
